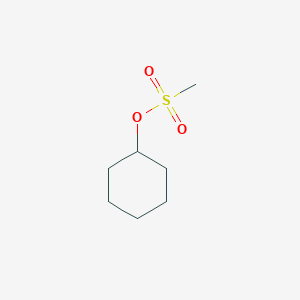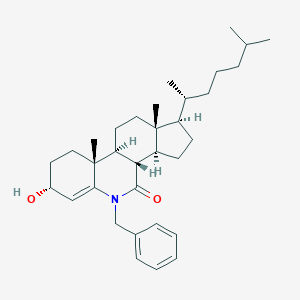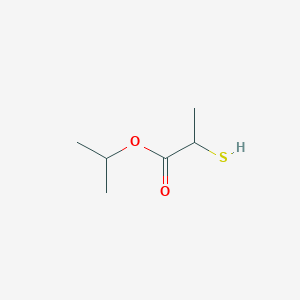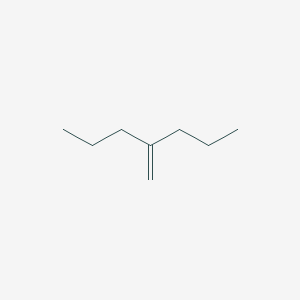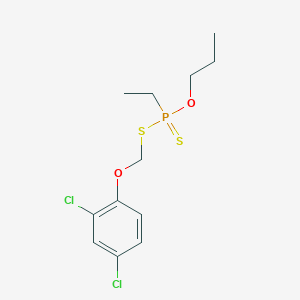
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate, commonly known as Propham, is a herbicide that is widely used in agriculture. It is a selective herbicide that is used to control weeds in various crops, including potatoes, sugar beets, and carrots. Propham has been used for several decades, and its use has been extensively studied.
Mécanisme D'action
Propham works by inhibiting the growth of weeds. It does this by interfering with the synthesis of certain proteins that are essential for weed growth. Propham also disrupts the cell division process in weeds, which leads to their death.
Effets Biochimiques Et Physiologiques
Propham has been shown to have minimal toxic effects on humans and animals. However, it can have negative effects on the environment, particularly on non-target plants and animals. Propham can also accumulate in soil and water, which can lead to long-term environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
Propham is a widely used herbicide, and its effects have been extensively studied. This makes it an ideal candidate for lab experiments. However, the use of Propham in lab experiments can be limited by its potential impact on non-target plants and animals. Researchers must take care to minimize the environmental impact of their experiments.
Orientations Futures
There are several areas of future research that could be explored in relation to Propham. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Studying the potential use of Propham as a growth regulator in other crops.
3. Investigating the potential impact of Propham on non-target plants and animals.
4. Developing new herbicides that are more effective and have less environmental impact than Propham.
Conclusion:
Propham is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and disrupting their cell division process. Propham has been shown to have minimal toxic effects on humans and animals, but it can have negative effects on the environment. Future research on Propham could focus on developing new synthesis methods, studying its potential use as a growth regulator, investigating its impact on non-target plants and animals, and developing new herbicides that are more effective and environmentally friendly.
Méthodes De Synthèse
Propham can be synthesized by reacting 2,4-dichlorophenol with chloromethyl ethylphosphonodithioate. The resulting product is then treated with propyl alcohol, which leads to the formation of Propham. The synthesis of Propham is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Propham has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops. Propham has also been studied for its potential use as a growth regulator in plants. It has been shown to increase the yield of some crops, such as potatoes, by promoting tuberization.
Propriétés
Numéro CAS |
18596-67-3 |
|---|---|
Nom du produit |
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate |
Formule moléculaire |
C12H17Cl2O2PS2 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
(2,4-dichlorophenoxy)methylsulfanyl-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17Cl2O2PS2/c1-3-7-16-17(18,4-2)19-9-15-12-6-5-10(13)8-11(12)14/h5-6,8H,3-4,7,9H2,1-2H3 |
Clé InChI |
GQIMPJUQDSPLPN-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



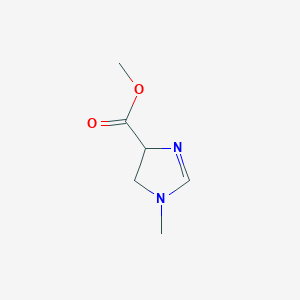
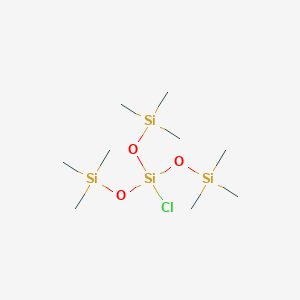
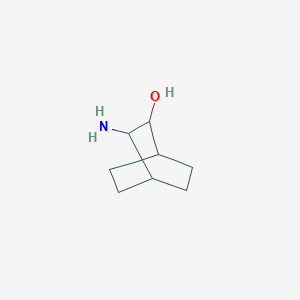
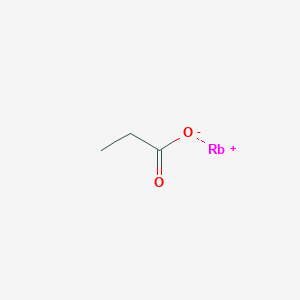
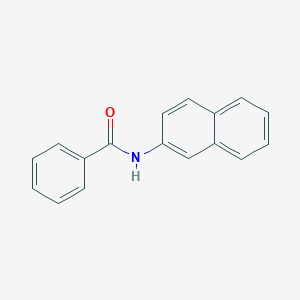
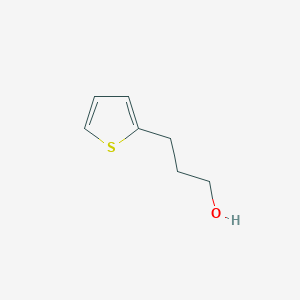

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

